4-(4-Bromo-2,6-dimethylanilino)-4-oxobut-2-enoic acid
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Overview
Description
4-(4-Bromo-2,6-dimethylanilino)-4-oxobut-2-enoic acid is an organic compound that features a brominated aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2,6-dimethylanilino)-4-oxobut-2-enoic acid typically involves the bromination of 2,6-dimethylaniline followed by further functionalization. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or methanol . The resulting 4-bromo-2,6-dimethylaniline is then reacted with maleic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps would be optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2,6-dimethylanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
4-(4-Bromo-2,6-dimethylanilino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2,6-dimethylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the aniline moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dimethylaniline
- 4-Bromo-2,6-dimethylbenzoic acid
- 4-Bromo-2,6-dimethylphenylamine
Uniqueness
4-(4-Bromo-2,6-dimethylanilino)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-bromo-2,6-dimethylanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-7-5-9(13)6-8(2)12(7)14-10(15)3-4-11(16)17/h3-6H,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGRCNMUAVFOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C=CC(=O)O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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